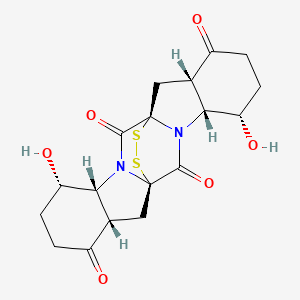![molecular formula C16H17ClN4O B1247184 4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride CAS No. 471843-75-1](/img/structure/B1247184.png)
4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Y-33075 (hydrochloride) is a potent inhibitor of Rho-associated kinase 2 (ROCK2). It is known for its high selectivity over protein kinase C and calcium/calmodulin-dependent protein kinase II. This compound has been extensively studied for its potential therapeutic applications, particularly in reducing intraocular pressure and promoting axonal regeneration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Y-33075 (hydrochloride) involves multiple steps, starting from the appropriate pyridine and benzamide derivatives. The key steps include:
- Formation of the pyrrolo[2,3-b]pyridine core.
- Introduction of the aminoethyl group.
- Coupling with benzamide.
- Conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production of Y-33075 (hydrochloride) typically follows the same synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Y-33075 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents, affecting its selectivity and potency.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various derivatives with altered pharmacological properties .
Scientific Research Applications
Y-33075 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study ROCK2 inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in cell signaling, particularly in the context of cytoskeletal dynamics and cell migration.
Medicine: Explored for therapeutic potential in conditions such as glaucoma, neurodegenerative diseases, and chronic liver disease.
Industry: Utilized in the development of new therapeutic agents targeting ROCK2 and related pathways.
Mechanism of Action
Y-33075 (hydrochloride) exerts its effects by inhibiting Rho-associated kinase 2 (ROCK2). This inhibition blocks the phosphorylation of the myosin light chain, preventing stress fiber assembly and cell contraction. The compound’s selectivity for ROCK2 over other kinases like protein kinase C and calcium/calmodulin-dependent protein kinase II is crucial for its specific effects. The molecular targets and pathways involved include the Rho/ROCK signaling pathway, which plays a significant role in cytoskeletal dynamics and cellular functions .
Comparison with Similar Compounds
Y-27632: Another ROCK inhibitor but with lower potency compared to Y-33075 (hydrochloride).
Fasudil: A well-known ROCK inhibitor used clinically for its vasodilatory effects.
H-1152: A selective ROCK inhibitor with applications in cardiovascular research.
Uniqueness of Y-33075 (hydrochloride): Y-33075 (hydrochloride) stands out due to its high selectivity and potency for ROCK2. It has demonstrated superior efficacy in reducing intraocular pressure and promoting axonal regeneration compared to other ROCK inhibitors. Its unique chemical structure and specific inhibition profile make it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O.ClH/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15;/h2-10H,17H2,1H3,(H2,18,19,20,21);1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILQESWQPZIAGP-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471843-75-1 |
Source


|
| Record name | Y-39983 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0471843751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Y-39983 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3304VH0J6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-methoxyphenyl)ethyl]-2-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1247111.png)



![(E)-3-(3,4-Dihydroxyphenyl)propenoic acid [(2R)-3-methyl-2,5-dihydro-5-oxofuran-2-yl]methyl ester](/img/structure/B1247117.png)



